molecular formula C7H4Br2N2 B3219499 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine CAS No. 1190318-87-6

3,4-dibromo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3219499
CAS No.: 1190318-87-6
M. Wt: 275.93 g/mol
InChI Key: BBLSAAXWGLXUKQ-UHFFFAOYSA-N
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Description

3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of two bromine atoms at the 3rd and 4th positions of the pyrrolo[2,3-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 1H-pyrrolo[2,3-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and reagents, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Catalysts like palladium acetate (Pd(OAc)2) and ligands such as triphenylphosphine (PPh3) in the presence of bases like potassium carbonate (K2CO3).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas under atmospheric pressure.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyrrolopyridines can be obtained.

    Coupling Products: Biaryl or alkyl-aryl derivatives are common products of cross-coupling reactions.

    Reduction Products: 1H-pyrrolo[2,3-c]pyridine is the primary product of the reduction reaction.

Scientific Research Applications

Chemistry: 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound is explored for its potential as a pharmacophore in drug discovery. Its derivatives have shown promise in the development of kinase inhibitors and other bioactive molecules.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anticancer and anti-inflammatory activities. The presence of bromine atoms enhances the compound’s ability to interact with biological targets.

Industry: In the material science industry, this compound is used in the synthesis of organic semiconductors and other advanced materials. Its electronic properties make it suitable for applications in organic electronics.

Mechanism of Action

The mechanism of action of 3,4-dibromo-1H-pyrrolo[2,3-c]pyridine and its derivatives involves the interaction with specific molecular targets, such as kinases and receptors. The bromine atoms play a crucial role in enhancing the binding affinity of the compound to its targets. The compound can modulate various signaling pathways, leading to the desired biological effects, such as inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

  • 3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine
  • 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine
  • 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine

Comparison: 3,4-Dibromo-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern and the presence of the pyrrolo[2,3-c]pyridine ring system. This structural arrangement imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and material science. In comparison, other similar compounds may have different substitution patterns or ring systems, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

3,4-dibromo-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-4-1-10-3-6-7(4)5(9)2-11-6/h1-3,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBLSAAXWGLXUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=NC=C2N1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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